N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide, commonly known as CTNB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTNB is a thiazolylbenzamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of CTNB involves the inhibition of the target enzymes through the formation of covalent bonds between the compound and the active site of the enzyme. This results in the inactivation of the enzyme and the disruption of its normal biological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CTNB have been extensively studied. The compound has been found to exhibit potent anti-inflammatory and anti-cancer activity, as well as neuroprotective effects. Additionally, CTNB has been shown to induce apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapies.
Vorteile Und Einschränkungen Für Laborexperimente
CTNB has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, CTNB has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of CTNB is its potential toxicity, which must be carefully monitored in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on CTNB. One potential area of study is the development of novel cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, the compound's anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity concerns.
Synthesemethoden
The synthesis of CTNB involves the reaction of 4-(4-chlorophenyl)-2-aminothiazole with carbon disulfide and 2-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CTNB.
Wissenschaftliche Forschungsanwendungen
CTNB has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and calpain. These enzymes play important roles in various biological processes, and their inhibition by CTNB has been shown to have potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurodegeneration.
Eigenschaften
IUPAC Name |
N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S2/c18-11-7-5-10(6-8-11)13-9-27-17(19-13)21-16(26)20-15(23)12-3-1-2-4-14(12)22(24)25/h1-9H,(H2,19,20,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVXCQQDJJSNCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.